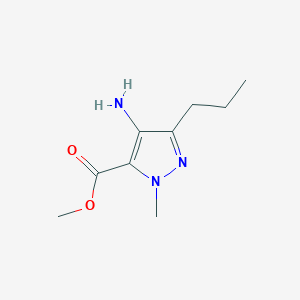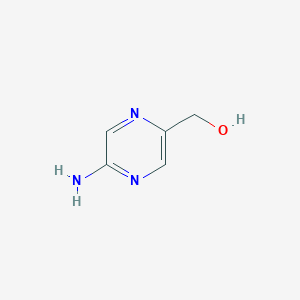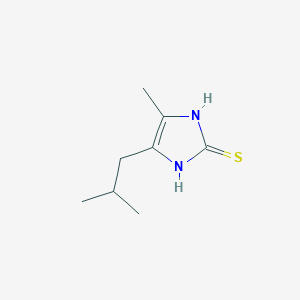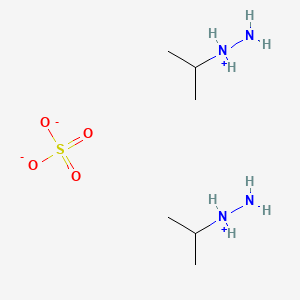
Methyl (4-Nitrophenyl) Methylphosphonate
Übersicht
Beschreibung
“Methyl (4-Nitrophenyl) Methylphosphonate” is a chemical compound with the molecular formula C8H10NO5P . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of “Methyl (4-Nitrophenyl) Methylphosphonate” and similar compounds can be challenging. A review paper discusses the hydrolysis of phosphinates and phosphonates, which are useful intermediates in the synthesis of biologically active compounds . The hydrolysis can occur under both acidic and basic conditions .Molecular Structure Analysis
The molecular structure of “Methyl (4-Nitrophenyl) Methylphosphonate” consists of 8 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 phosphorus atom . The average mass is 231.143 Da, and the monoisotopic mass is 231.029663 Da .Chemical Reactions Analysis
The hydrolysis of phosphinates and phosphonates, such as “Methyl (4-Nitrophenyl) Methylphosphonate”, can take place under both acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl (4-Nitrophenyl) Methylphosphonate” include a molecular weight of 231.14 g/mol. More specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
- Methyl (4-Nitrophenyl) Methylphosphonate serves as a valuable building block in organic synthesis. Chemists use it to create more complex phosphonate derivatives, which find applications in drug development, materials science, and catalysis .
- Researchers have explored the antimicrobial properties of phosphonates, including Methyl (4-Nitrophenyl) Methylphosphonate. These compounds exhibit promising activity against bacteria and fungi. Understanding their mechanisms of action can lead to novel therapeutic agents .
- The stable C—P bond in Methyl (4-Nitrophenyl) Methylphosphonate makes it an attractive scaffold for designing phosphonate mimetics. These mimetics can mimic the biological activity of natural phosphonates and serve as drug candidates .
- Phosphonates play a role in the global phosphorus cycle. Methylphosphonate, in particular, contributes to the production of methane in oxygen-rich waters. Microorganisms use it when phosphate availability is limited, impacting nutrient cycling in marine ecosystems .
- Researchers employ 31P nuclear magnetic resonance (NMR) spectroscopy to study phosphonates. Methyl (4-Nitrophenyl) Methylphosphonate can serve as a reference compound in NMR experiments, aiding in metabolite identification and quantification .
- By modifying the substituents on Methyl (4-Nitrophenyl) Methylphosphonate, scientists can create fluorescent or radioactive derivatives. These probes allow visualization of cellular processes, enzyme activity, and phosphonate metabolism in living systems .
Organophosphorus Chemistry and Synthesis
Antibacterial and Antifungal Agents
Phosphonate Mimetics in Drug Design
Environmental Chemistry and Biogeochemical Cycling
NMR Spectroscopy and Metabolomics
Biological Probes and Imaging Agents
Wirkmechanismus
Target of Action
Methyl (4-Nitrophenyl) Methylphosphonate is a type of phosphonate, a class of compounds that have been found to have biological activity Phosphonates are known to interact with various enzymes and receptors in organisms, playing roles in a variety of biological processes .
Mode of Action
Phosphonates, in general, are known to undergo hydrolysis under both acidic and basic conditions . This process can lead to the cleavage of the C-O bond, resulting in the formation of phosphinic and phosphonic acids . These acids are biologically active and can interact with various targets in the organism .
Biochemical Pathways
Methyl (4-Nitrophenyl) Methylphosphonate can participate in the biochemical pathway of hydrolysis, leading to the formation of phosphinic and phosphonic acids . These acids are intermediates in various biochemical pathways and have been found to exhibit biological activity . For instance, they are known to be involved in the treatment of DNA virus and retrovirus infections .
Pharmacokinetics
The pharmacokinetics of similar phosphonate compounds have been studied . These studies suggest that phosphonates can be absorbed and distributed in the body, metabolized, and eventually excreted .
Result of Action
The result of the action of Methyl (4-Nitrophenyl) Methylphosphonate is the formation of phosphinic and phosphonic acids through the process of hydrolysis . These acids are biologically active and can interact with various targets in the organism, leading to a variety of biological effects .
Action Environment
The action of Methyl (4-Nitrophenyl) Methylphosphonate can be influenced by environmental factors such as pH and temperature . For instance, the hydrolysis of phosphonates has been found to be optimal at certain acid concentrations and temperatures . Furthermore, the presence of other substances in the environment, such as other enzymes or inhibitors, can also affect the action of this compound .
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of “Methyl (4-Nitrophenyl) Methylphosphonate” and similar compounds could involve further exploration of their synthesis, particularly the hydrolysis of P-esters . Additionally, these compounds could be studied for their potential biological activity, as similar compounds are known to have antibacterial properties and play a role in the treatment of DNA virus and retrovirus infections .
Eigenschaften
IUPAC Name |
1-[methoxy(methyl)phosphoryl]oxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c1-13-15(2,12)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPDBQHTSLQLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-Nitrophenyl) Methylphosphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B3281021.png)












![2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3281127.png)